molecular formula C17H10Cl2N2O3S B15098191 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid

4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid

Cat. No.: B15098191
M. Wt: 393.2 g/mol
InChI Key: TVNNMSRUDKWVKN-JYRVWZFOSA-N
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Description

4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Dichlorophenyl Group: The 2,3-dichlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Ylidene Linkage: The ylidene linkage is formed through a condensation reaction between the thiazole derivative and benzaldehyde.

    Final Acidification: The final step involves acidification to yield the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its dichlorophenyl group enhances its antimicrobial properties, while the thiazole ring contributes to its anti-inflammatory and anticancer activities .

Properties

Molecular Formula

C17H10Cl2N2O3S

Molecular Weight

393.2 g/mol

IUPAC Name

4-[(Z)-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H10Cl2N2O3S/c18-11-2-1-3-12(14(11)19)20-17-21-15(22)13(25-17)8-9-4-6-10(7-5-9)16(23)24/h1-8H,(H,23,24)(H,20,21,22)/b13-8-

InChI Key

TVNNMSRUDKWVKN-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2

Origin of Product

United States

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